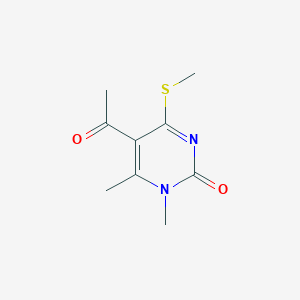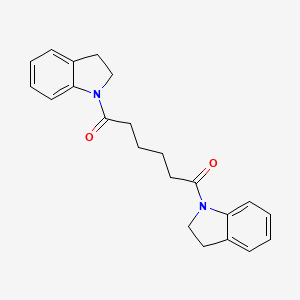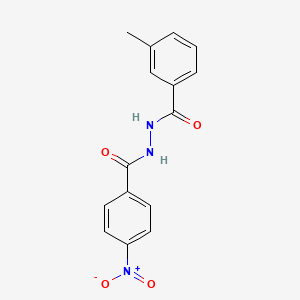
3-(1-hydroxycyclopentyl)-N'-(3-nitrobenzylidene)propanohydrazide
Übersicht
Beschreibung
3-(1-hydroxycyclopentyl)-N'-(3-nitrobenzylidene)propanohydrazide, commonly known as HCPP-NB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a hydrazide derivative of 3-(1-hydroxycyclopentyl)propanoic acid, and it has a nitrobenzylidene moiety attached to the hydrazide functional group.
Wirkmechanismus
The mechanism of action of HCPP-NB is not fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, HCPP-NB has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
HCPP-NB has been shown to have various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, HCPP-NB has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HCPP-NB in lab experiments is its potential as a novel anticancer agent. Additionally, the compound is relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of using HCPP-NB is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on HCPP-NB. One potential area of interest is the development of new anticancer drugs based on the structure of HCPP-NB. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in other diseases. Furthermore, research on the pharmacokinetics and toxicity of HCPP-NB is necessary to determine its safety and efficacy for clinical use.
Wissenschaftliche Forschungsanwendungen
HCPP-NB has shown potential therapeutic applications in various scientific research studies. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that HCPP-NB exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(6-9-15(20)7-1-2-8-15)17-16-11-12-4-3-5-13(10-12)18(21)22/h3-5,10-11,20H,1-2,6-9H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMHPKCUHCVTGT-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3820940.png)
![({[(1-adamantylacetyl)amino]methyl}thio)acetic acid](/img/structure/B3820952.png)

![2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)

![2-[3-(2-fluorophenyl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B3820969.png)


![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![ethyl N,O-bis(bicyclo[4.1.0]hept-7-ylcarbonyl)tyrosinate](/img/structure/B3820998.png)
![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)